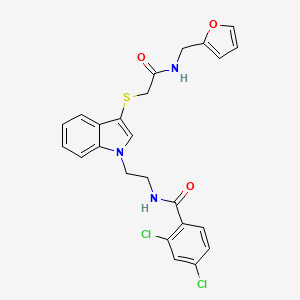

2,4-dichloro-N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

描述

属性

IUPAC Name |

2,4-dichloro-N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21Cl2N3O3S/c25-16-7-8-18(20(26)12-16)24(31)27-9-10-29-14-22(19-5-1-2-6-21(19)29)33-15-23(30)28-13-17-4-3-11-32-17/h1-8,11-12,14H,9-10,13,15H2,(H,27,31)(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNLMEQUSARIIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=C(C=C(C=C3)Cl)Cl)SCC(=O)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Structural Analogues and Key Differences

The following table highlights structural similarities and differences between the target compound and selected analogs:

Electronic and Steric Effects

- Fluoro substitution (as in ) offers similar electron-withdrawing effects but with reduced steric bulk compared to chlorine .

- Heterocyclic Moieties: The furan-2-ylmethyl group provides an electron-rich aromatic system, favoring interactions with polar residues in target proteins. In contrast, thiazole () or thiazolidinone () groups introduce sulfur atoms, which may enhance lipophilicity or metal coordination .

- Linker Flexibility: The amino-oxoethylthio (-NH-C(=O)-CH2-S-) linker in the target compound balances rigidity and flexibility, enabling optimal orientation for target engagement. Analogs with simpler thioether (-CH2-S-) linkers () may exhibit reduced conformational stability .

常见问题

Q. What are the recommended synthetic pathways for 2,4-dichloro-N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide?

- Methodological Answer : The synthesis involves multi-step organic reactions:

Thioether Formation : React a 2-mercaptoindole derivative with a chloroacetyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage.

Amidation : Couple the resulting intermediate with 2,4-dichlorobenzoyl chloride using HATU or EDC/NHS as coupling agents in anhydrous dichloromethane.

Purification : Employ column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the final product .

Critical parameters include reaction time (8–12 hours for amidation), temperature (0–5°C for coupling), and inert atmosphere (N₂/Ar).

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm functional groups (e.g., indole NH at δ 10.2–11.5 ppm, furan protons at δ 6.3–7.4 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization) .

- Mass Spectrometry (HRMS) : ESI-HRMS to verify molecular weight (e.g., [M+H]⁺ expected within 2 ppm error) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。